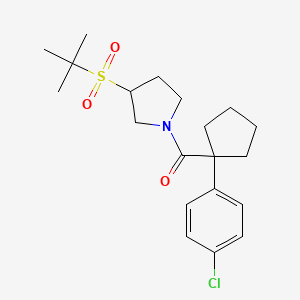
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a tert-butylsulfonyl group, a cyclopentyl group, and a 4-chlorophenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the tert-butylsulfonyl group, and the attachment of the 4-chlorophenyl and cyclopentyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The pyrrolidine ring would contribute to the three-dimensionality of the molecule . The presence of the sulfonyl group, the chlorophenyl group, and the cyclopentyl group would further add to the complexity of the molecular structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, being a part of the compound, could potentially undergo various reactions . The tert-butylsulfonyl group, the cyclopentyl group, and the 4-chlorophenyl group could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the pyrrolidine ring, the tert-butylsulfonyl group, the cyclopentyl group, and the 4-chlorophenyl group would all influence its properties .Applications De Recherche Scientifique
Synthetic Methodologies and Structural Analogs
One significant area of research focuses on developing efficient synthetic methodologies for compounds with similar structural motifs, such as pyrrolidines and cyclopentyl derivatives, which are often key intermediates in pharmaceuticals. For example, the work by Chung et al. (2005) demonstrates an enantioselective synthesis approach for N-tert-butyl disubstituted pyrrolidines, highlighting the utility of nitrile anion cyclization strategies in achieving high yields and enantiomeric excesses (Chung et al., 2005). This synthesis pathway could potentially be adapted for the synthesis of "(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone," offering insights into scalable and stereoselective synthetic routes.
Chemical Transformations and Functionalizations
Research by Amaoka et al. (2014) on the direct alkenylation of C(sp3)–H bonds presents a methodology that could be applied to the functionalization of compounds structurally related to "(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone." The study illustrates how sulfonylalkenes can be synthesized and further transformed into pyrrole derivatives, showcasing the versatility of these chemical transformations in constructing complex molecular architectures (Amaoka et al., 2014).
Potential Biological Activities
The structural complexity and functionality inherent in "(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone" suggest potential for biological activity. Studies on similar compounds, such as the synthesis and biological activities of N-phenylpyrazolyl aryl methanones derivatives by Wang et al. (2015), reveal that modifications of the aryl and sulfonyl groups can lead to compounds with herbicidal and insecticidal activities (Wang et al., 2015). This highlights the potential for further research into the biological applications of our compound of interest, exploring its activity spectrum and optimizing its properties for specific uses.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-[1-(4-chlorophenyl)cyclopentyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO3S/c1-19(2,3)26(24,25)17-10-13-22(14-17)18(23)20(11-4-5-12-20)15-6-8-16(21)9-7-15/h6-9,17H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDIMIBLZFJYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

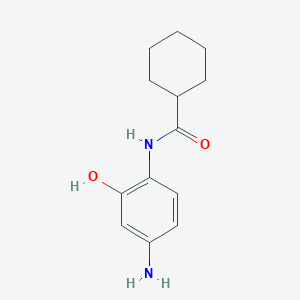
![N-(furan-2-ylmethyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2679065.png)
![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2679066.png)
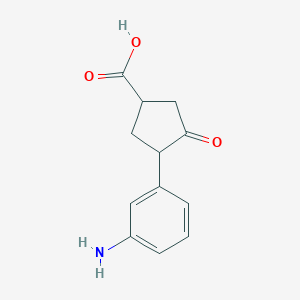
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2679073.png)
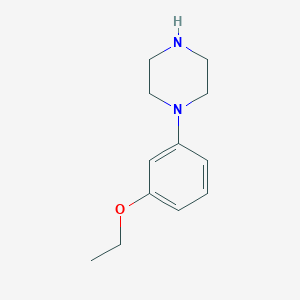
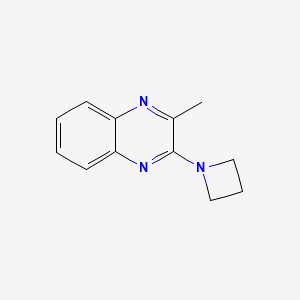
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2679076.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2679077.png)
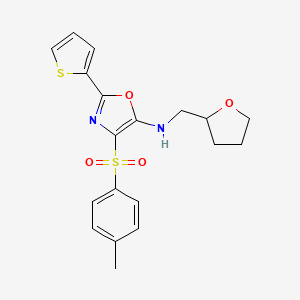
![N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2679080.png)
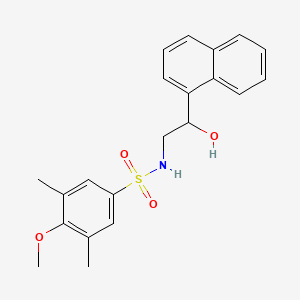
![[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate](/img/structure/B2679082.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2679083.png)